molecular formula C13H8F4N2O5 B5476185 6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE

6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE

Cat. No.: B5476185
M. Wt: 348.21 g/mol
InChI Key: LTJWGAITRHDDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE typically involves the reaction of 6-nitroquinoline with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base like triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Reduction: 6-amino-8-quinolyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: 6-nitroquinoline and 2,3,3,3-tetrafluoro-2-methoxypropanoic acid.

Scientific Research Applications

6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The fluorinated ester moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinoline: Shares the quinoline core structure but lacks the fluorinated ester group.

    2,3,3,3-Tetrafluoro-2-methoxypropanoic acid: Contains the fluorinated ester moiety but lacks the quinoline structure.

Uniqueness

6-NITRO-8-QUINOLYL 2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOATE is unique due to the combination of the nitroquinoline and fluorinated ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-nitroquinolin-8-yl) 2,3,3,3-tetrafluoro-2-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O5/c1-23-12(14,13(15,16)17)11(20)24-9-6-8(19(21)22)5-7-3-2-4-18-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJWGAITRHDDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)OC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.